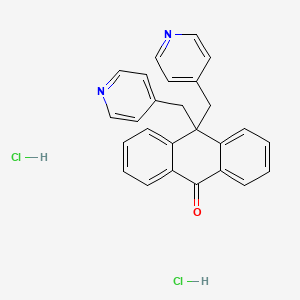

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride

Descripción general

Descripción

XE 991 diclorhidrato es un potente y selectivo bloqueador de los canales de potasio regulados por voltaje KCNQ (Kv7). Es ampliamente utilizado en la investigación científica para estudiar los roles fisiológicos y farmacológicos de estos canales. El compuesto es conocido por su capacidad de inhibir varios subtipos de canales KCNQ, incluyendo Kv7.1, Kv7.2 y Kv7.3, con alta especificidad y potencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de XE 991 diclorhidrato implica múltiples pasos, comenzando desde los derivados de antracenona apropiados. Los pasos clave incluyen:

Formación del núcleo de antracenona: Esto implica la reacción de antraceno con reactivos adecuados para introducir grupos funcionales en posiciones específicas.

Sustitución de piridinilmetilo: El núcleo de antracenona se hace reaccionar con grupos piridinilmetilo bajo condiciones controladas para formar el producto deseado.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de producción industrial: La producción industrial de XE 991 diclorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el compuesto cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: XE 991 diclorhidrato principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Generalmente involucran reactivos nucleófilos o electrófilos bajo condiciones suaves a moderadas.

Reacciones de oxidación: A menudo requieren agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de XE 991 diclorhidrato con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. KCNQ Potassium Channel Inhibition

XE-991 is primarily recognized for its role as a KCNQ channel blocker. It selectively inhibits the M-current mediated by KCNQ2/3 channels, which has implications in the treatment of neurological disorders.

- Mechanism of Action : By blocking KCNQ channels, XE-991 affects neuronal excitability and neurotransmitter release, particularly acetylcholine (ACh) in the hippocampus, enhancing cognitive functions .

- IC50 Values :

2. Cognitive Enhancement

Research indicates that XE-991 can enhance cognitive performance when administered orally in vivo, making it a potential candidate for treating cognitive deficits associated with various neurological conditions .

1. Antimicrobial and Anticancer Properties

The compound has shown promise beyond potassium channel inhibition:

- Antimicrobial Activity : Derivatives of anthracenedione compounds, including XE-991, have been investigated for their antibacterial and antifungal properties. Studies have highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The structural characteristics of anthracenediones allow them to exhibit antitumor activity. Certain derivatives are currently undergoing clinical trials for their efficacy against different cancer types .

Study on Cognitive Enhancement

A study published in Neuropharmacology demonstrated that administration of XE-991 significantly improved memory retention in rodent models. The results indicated that the compound's ability to modulate KCNQ channels directly correlates with enhanced cognitive functions .

Antimicrobial Efficacy

Research conducted by Stasevych et al. explored various amino-substituted anthracenediones, including XE-991 derivatives, revealing substantial antimicrobial activity against pathogens like Candida albicans and Mycobacterium tuberculosis. The study emphasized the potential of these compounds as effective therapeutic agents in treating infections resistant to conventional antibiotics .

Summary Table of Applications

Mecanismo De Acción

XE 991 diclorhidrato ejerce sus efectos bloqueando los canales KCNQ (Kv7), que son cruciales para regular la excitabilidad neuronal y la función cardíaca. El compuesto se une a los canales e inhibe su actividad, lo que lleva a una reducción en el flujo de iones de potasio. Esta acción modula la actividad eléctrica de las células, influyendo así en varios procesos fisiológicos. Los principales objetivos moleculares son los subtipos Kv7.1, Kv7.2 y Kv7.3 de los canales KCNQ .

Compuestos similares:

Linopirdina: Otro bloqueador del canal KCNQ con propiedades similares pero diferente potencia y selectividad.

Retigabina: Un abridor del canal KCNQ, utilizado como anticonvulsivante, que contrasta con la acción de bloqueo del XE 991 diclorhidrato.

Singularidad: XE 991 diclorhidrato es único debido a su alta especificidad y potencia en el bloqueo de los canales KCNQ. Es particularmente efectivo en la inhibición de los canales Kv7.1, Kv7.2 y Kv7.3, lo que lo convierte en una herramienta valiosa en la investigación centrada en estos objetivos .

Comparación Con Compuestos Similares

Linopirdine: Another KCNQ channel blocker with similar properties but different potency and selectivity.

Retigabine: A KCNQ channel opener, used as an anticonvulsant, which contrasts with the blocking action of XE 991 dihydrochloride.

Uniqueness: XE 991 dihydrochloride is unique due to its high specificity and potency in blocking KCNQ channels. It is particularly effective in inhibiting Kv7.1, Kv7.2, and Kv7.3 channels, making it a valuable tool in research focused on these targets .

Actividad Biológica

Overview

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991, is a synthetic compound notable for its selective inhibition of KCNQ (Kv7) voltage-gated potassium channels. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

- Molecular Formula: C26H22Cl2N2O

- Molecular Weight: 449.38 g/mol

- CAS Number: 122955-13-9

- IUPAC Name: 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride

- InChI Key: WOGWMARIFDNZON-UHFFFAOYSA-N

XE 991 operates primarily as a KCNQ channel blocker. KCNQ channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, XE 991 can modulate various physiological processes, including neurotransmitter release and neuronal firing rates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of XE 991. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| CEM-13 (T-cell leukemia) | 0.137 | Doxorubicin | 0.15 |

| U-937 (monocytic leukemia) | 0.142 | Doxorubicin | 0.12 |

| MCF-7 (breast cancer) | 0.145 | Doxorubicin | 0.1 |

These results indicate that XE 991 exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer activity, XE 991 has been investigated for neuroprotective effects. It has been shown to protect neurons from excitotoxicity by inhibiting excessive neuronal firing associated with disorders such as epilepsy and neuropathic pain. Studies have demonstrated that XE 991 reduces the release of excitatory neurotransmitters in models of neuronal injury.

Case Studies

-

Study on KCNQ Channels:

In a study assessing the role of KCNQ channels in neuronal excitability, XE 991 was administered to rodent models exhibiting hyperexcitability. The results showed a marked reduction in seizure frequency and severity, indicating its potential utility in treating epilepsy. -

Anticancer Efficacy:

A clinical trial evaluated the efficacy of XE 991 in patients with refractory cancer types. The trial reported a partial response in several patients, with manageable side effects primarily related to its mechanism of action on potassium channels.

Propiedades

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWMARIFDNZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662764 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-42-4 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122955-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.